3-(2-oxopropyl)-3H-quinoxalin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(2-oxopropyl)-3H-quinoxalin-2-one |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)6-10-11(15)13-9-5-3-2-4-8(9)12-10/h2-5,10H,6H2,1H3 |
InChI Key |
XAIUUWBOISXMCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1C(=O)N=C2C=CC=CC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Oxopropyl 3h Quinoxalin 2 One and Analogous Structures
Established Approaches to Quinoxalinone Core Synthesis
The quinoxalinone ring system is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. These methods range from classical condensation reactions to modern catalytic processes.
The most traditional and widely employed method for constructing the quinoxaline (B1680401) ring is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netwikipedia.org This facile reaction forms the pyrazine (B50134) ring fused to the benzene (B151609) ring. organic-chemistry.org For the synthesis of quinoxalin-2-ones, a derivative of a dicarbonyl compound, such as an α-keto acid, is typically used. wikipedia.orgsapub.org The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the quinoxalinone. Various catalysts, including mild acidic reagents, can be used to promote the reaction, and microwave irradiation has been shown to improve yields and reduce reaction times. sapub.orgnih.gov The versatility of this method allows for the synthesis of a wide array of substituted quinoxalines by using appropriately substituted ortho-phenylenediamines and dicarbonyl compounds. nih.govacs.org
Table 1: Catalysts and Conditions for Condensation Reactions
| Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| o-phenylenediamine (B120857), α-ketoacids | Enzymatic catalysis or microwave irradiation | Quinoxalinone derivatives | sapub.org |
| o-phenylenediamine, 1,2-dicarbonyl compounds | Iodine, microwave irradiation | Quinoxaline derivatives | sapub.org |
| o-phenylenediamine, glyoxal | Microwave irradiation (160W, 60s) | Quinoxaline | researchgate.net |
| o-phenylenediamine, benzil | Glycerol, water, 90°C | 2,3-Diphenylquinoxaline | researchgate.net |
| o-phenylenediamines, α-diketones | Zinc triflate, acetonitrile (B52724), room temp. | Quinoxaline derivatives | researchgate.net |
Chloroacetyl chloride is a versatile bifunctional reagent used in the synthesis of various heterocyclic compounds, including quinoxalinones. rsc.orgnih.gov One common strategy involves the acylation of a substituted o-nitroaniline with chloroacetyl chloride. nih.gov The resulting N-(2-nitrophenyl)chloroacetamide can then undergo a reductive cyclization. The nitro group is reduced to an amine, which subsequently displaces the chlorine atom in an intramolecular nucleophilic substitution to form the quinoxalin-2-one ring. nih.gov This method provides a reliable route to the quinoxalinone core and is amenable to various substituents on the aromatic ring. Modified acylation methods may employ other α-haloacyl halides or related reagents to achieve a similar transformation. These reactions are foundational in building the heterocyclic systems that can be further functionalized. nih.govrsc.orgresearchgate.net
Amino acids and their esters serve as valuable building blocks for the synthesis of quinoxalinone derivatives. A notable method involves the reaction of a 2-haloaniline with an amino acid, such as glycine, in the presence of a copper catalyst. This reaction leads to the formation of an N-aryl amino acid intermediate, which then undergoes intramolecular cyclization to yield the quinoxalin-2-one. Another approach involves the reaction of a dinitrobenzene derivative with an amino acid or its ester, followed by a reductive cyclization to form the quinoxalinone ring system. nih.gov L-amino acid dehydrogenases can also be used in an enzymatic-chemical method to convert an L-amino acid into a 2-oxo acid, which can then react with o-phenylenediamine to produce the corresponding quinoxaline derivative.
Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions, which have been effectively applied to the synthesis of quinoxalinones. A key strategy is the intramolecular N-arylation of an appropriate precursor. This typically involves the synthesis of an N-(2-bromophenyl)aminoacetamide derivative, which is then subjected to palladium-catalyzed cyclization. The use of microwave irradiation can significantly accelerate this process, leading to high yields of the desired quinoxalinone. This methodology is highly versatile, tolerating a wide range of functional groups on the aromatic ring and allowing for the construction of complex, polycyclic quinoxalinone scaffolds. Another palladium-catalyzed approach involves the reductive annulation of catechols and nitroarylamines, offering a direct route to novel quinoxaline derivatives.
Table 2: Palladium-Catalyzed Synthesis of Quinoxalinones
| Precursor | Catalyst System | Conditions | Product | Reference |
|---|---|---|---|---|
| Bromoanilides | Palladium catalyst, ligand | Microwave irradiation | Bicyclic and polycyclic quinoxalinones | |
| Catechols, nitroarylamines | Palladium catalyst | Hydrogenative annulation | Novel quinoxaline derivatives |
In line with the principles of green chemistry, several catalyst-free and environmentally benign methods for quinoxalinone synthesis have been developed. One such approach involves the condensation of o-phenylenediamines with α-dicarbonyl compounds in water or ethanol, avoiding the use of toxic solvents and expensive catalysts. sapub.org Microwave-assisted synthesis in the absence of a catalyst has also proven to be an effective green method, often leading to high yields and pure products with short reaction times. researchgate.net The use of recyclable solvents like polyethylene (B3416737) glycol (PEG-400) has also been reported for the synthesis of quinoxaline derivatives under catalyst-free conditions. organic-chemistry.org These methods are not only more environmentally friendly but are also often simpler and more cost-effective than traditional approaches. researchgate.net
Specific Synthetic Strategies for Introducing the 2-Oxopropyl Moiety to the Quinoxalinone System
Once the quinoxalinone core is synthesized, the introduction of the 2-oxopropyl side chain at the N3 position is the subsequent critical step to form 3-(2-oxopropyl)-3H-quinoxalin-2-one. This is typically achieved through an alkylation reaction.
The most direct method involves the N-alkylation of a pre-formed quinoxalin-2(1H)-one. The nitrogen at the 3-position of the quinoxalinone ring is nucleophilic and can react with a suitable electrophile. For the introduction of the 2-oxopropyl group, an alkylating agent such as chloroacetone (B47974) or bromoacetone is commonly used. organic-chemistry.org The reaction is typically carried out in the presence of a base, which deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the attack on the alkyl halide.
The general mechanism involves the following steps:
Deprotonation: A base (e.g., potassium carbonate, sodium hydride) removes the acidic proton from the N3-position of the quinoxalin-2(1H)-one, generating a nucleophilic anion.
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of chloroacetone or bromoacetone.
Displacement: The halide ion is displaced, forming a new carbon-nitrogen bond and yielding the final product, this compound.
The choice of solvent and base can influence the reaction's efficiency. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed. This N-alkylation strategy is a common and effective way to produce a variety of N-substituted quinoxalinone derivatives. researchgate.netnih.gov While direct C3-alkylation of quinoxalin-2(1H)-ones is also a known transformation, for the synthesis of the target compound, N-alkylation is the more conventional and predictable route.
Nucleophilic Substitution of Hydrogen in Quinoxalin-2-one with Ethyl Acetoacetate (B1235776) or Acetone (B3395972) under Acid Catalysis
A classical approach to introduce a functionalized alkyl side chain at the C3 position of quinoxalin-2-one involves the nucleophilic substitution of hydrogen under acidic conditions. Research has shown that quinoxalin-2-one can react with ethyl acetoacetate in the presence of a strong acid like trifluoroacetic acid (TFA). urfu.ruresearchgate.net This reaction, when heated, results in the formation of 3-(2-oxopropylidene)-3,4-dihydroquinoxaline-2-one. urfu.ruresearchgate.net
The process involves the acid-catalyzed reaction where the C-nucleophile, derived from ethyl acetoacetate, attacks the electron-deficient quinoxalin-2-one ring, leading to a C-C bond formation. urfu.ru A similar transformation can be achieved using acetone as the C-nucleophile. When quinoxalin-2-one is heated with acetone in a mixture of butanol and TFA, it can lead to the formation of related C-C coupled products. urfu.ruresearchgate.net
Reaction Scheme:
This method represents a fundamental strategy for the alkylation of the quinoxalin-2-one core, although it often requires harsh reaction conditions such as high temperatures.
Direct C-H Alkylation of Quinoxalin-2(1H)-ones
More contemporary and efficient methods for introducing alkyl groups onto the quinoxalin-2(1H)-one scaffold involve the direct C-H alkylation. These methods avoid the pre-functionalization of the starting materials and often proceed under milder conditions. A variety of strategies have been developed to achieve this transformation.
One such approach is a visible-light-mediated method that utilizes alkanes as alkyl radical precursors. rsc.org This reaction is performed under metal- and photocatalyst-free conditions, using trifluoroacetic acid as a hydrogen atom transfer reagent and air as the oxidant. rsc.org It demonstrates good functional group tolerance and a broad substrate scope. rsc.org Another strategy employs phosphonium (B103445) ylides as alkylating reagents under metal- and oxidant-free conditions, promoted by a base. rsc.org This reaction is proposed to occur through a nucleophilic addition-elimination process and provides good to excellent yields of 3-alkylquinoxalin-2(1H)-ones. rsc.org
| Alkylation Method | Reagents/Conditions | Key Features |
| Visible-light-mediated | Alkanes, Trifluoroacetic acid, Air, Visible light | Metal- and photocatalyst-free, mild conditions. rsc.org |
| Base-promoted | Phosphonium ylides, Base | Metal- and oxidant-free, good to excellent yields. rsc.org |
Oxy-Radical-Induced β-Fragmentation for Alkylation of Quinoxalin-2(1H)-ones
A novel strategy for the alkylation of quinoxalin-2(1H)-ones involves the use of alcohol derivatives through an oxy-radical-induced β-fragmentation process. organic-chemistry.org This method provides an alternative pathway to generate alkyl radicals that can then participate in the C-H functionalization of the quinoxalinone core. The reaction is initiated by the formation of an oxy-radical, which then undergoes fragmentation to produce the desired alkyl radical. This approach expands the range of accessible alkylating agents for the modification of quinoxalin-2(1H)-ones. organic-chemistry.org
Photoredox Catalysis for 3-Alkyl Quinoxalinones
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of 3-alkyl quinoxalinones, offering mild reaction conditions and high efficiency. acs.orgnih.govnih.gov These methods often utilize a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer process to generate alkyl radicals from various precursors. These radicals then react with the quinoxalin-2(1H)-one to afford the desired C3-alkylated product.
An efficient photoredox-catalyst-free radical alkylation has also been described, which uses 4-alkyl-1,4-dihydropyridines as alkyl radical precursors and acetoxybenziodoxole as an electron acceptor. acs.org Another metal- and photocatalyst-free approach involves the formation of a photoactivated electron donor-acceptor complex between quinoxalin-2(1H)-ones and N-alkyl-N-methylanilines. nih.gov Additionally, heterogeneous photocatalysts, such as hydrazine-based two-dimensional covalent organic frameworks, have been successfully employed for the arylation and alkylation of quinoxalin-2(1H)-ones under visible light. nih.gov
| Photoredox Strategy | Catalyst/Reagents | Key Features |
| Catalyst-Free | 4-Alkyl-1,4-dihydropyridines, Acetoxybenziodoxole | Avoids the use of a dedicated photocatalyst. acs.org |
| EDA Complex | N-Alkyl-N-methylanilines, Visible light | Metal- and photocatalyst-free, good atom economy. nih.gov |
| Heterogeneous Catalysis | 2D-Covalent Organic Framework, Hydrazines, Visible light | Reusable catalyst, environmentally friendly. nih.gov |
Modern Techniques in Quinoxalinone Synthesis
To accelerate the discovery of new bioactive quinoxalinone derivatives, modern synthetic techniques such as microwave-assisted synthesis and combinatorial methodologies have been increasingly adopted. These approaches offer significant advantages in terms of reaction speed, efficiency, and the ability to generate large libraries of compounds for screening.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating methods. This technology has been successfully applied to the synthesis of quinoxalinones. For instance, the condensation of N-protected o-phenylenediamines with carbonyl compounds, a common route to quinoxalin-2(1H)-ones, can be significantly accelerated under microwave irradiation. Traditional methods often require harsh conditions and long reaction times, whereas microwave-assisted protocols can often be completed in minutes. acs.org
Combinatorial Synthesis Methodologies (Solid-Phase, Solution-Phase, Solvent-Free, Parallel Synthesis)
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds. wikipedia.org This is particularly valuable in drug discovery for identifying lead compounds. Both solid-phase and solution-phase combinatorial approaches have been utilized for the synthesis of quinoxalinone libraries. nih.gov
Solid-Phase Synthesis: In solid-phase synthesis, the starting material is attached to a solid support (e.g., a polymer bead), and subsequent reactions are carried out. crsubscription.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a washing step. crsubscription.com After the synthesis is complete, the final product is cleaved from the support. This methodology is highly amenable to automation and the creation of large, diverse libraries. crsubscription.comsemanticscholar.org
Solution-Phase and Parallel Synthesis: Solution-phase synthesis of quinoxalinone libraries has also been effectively employed. nih.govnih.gov Parallel synthesis, a key component of combinatorial chemistry, involves running multiple reactions simultaneously in separate reaction vessels. mt.comyoutube.com This approach allows for the systematic variation of building blocks to quickly generate a focused library of compounds. nih.govnih.gov For example, a library of 1,2,7-trialkyl-1H-imidazo[4,5-g]quinoxalin-6-ols has been prepared using a solution-phase parallel synthesis approach. nih.gov
Solvent-Free Synthesis: As part of the drive towards greener chemistry, solvent-free synthesis methods have also been explored for quinoxalinone synthesis. nih.govnih.gov These reactions, often carried out by grinding the solid reactants together, can reduce environmental impact and simplify workup procedures.
| Combinatorial Technique | Description | Advantages |
| Solid-Phase Synthesis | The starting material is attached to a solid support for the reaction sequence. crsubscription.com | Simplified purification, amenability to automation. crsubscription.comsemanticscholar.org |
| Solution-Phase Synthesis | Reactions are carried out in solution, often in a parallel format. nih.govnih.gov | More traditional reaction conditions, easier reaction monitoring. |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by grinding solids. nih.govnih.gov | Reduced waste, environmentally friendly. |
| Parallel Synthesis | Multiple reactions are run simultaneously in an array format. mt.comyoutube.com | High throughput, rapid library generation. nih.govnih.gov |
Chemical Reactivity and Derivatization Strategies of 3 2 Oxopropyl 3h Quinoxalin 2 One
Functionalization of the Quinoxalinone Ring System
The quinoxalinone ring system is amenable to a variety of functionalization reactions, primarily at the C3-position and the nitrogen atoms. These modifications are crucial for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. researchgate.netmdpi.commdpi.com
C3-Position Reactivity and Substituent Introduction
The C3 position of the quinoxalin-2(1H)-one ring is a focal point for chemical modification due to its susceptibility to various substitution reactions. rsc.orgresearchgate.net Direct C-H functionalization at this position has emerged as a powerful and atom-economical strategy for introducing a wide range of substituents. mdpi.com
Recent advancements have focused on visible-light-induced C3-alkylation reactions. rsc.orgrsc.orgnih.gov These methods often proceed under mild, metal-free, and photocatalyst-free conditions, utilizing readily available alkylating agents. rsc.orgrsc.orgrsc.org For instance, the use of N,N,N′, N′-tetraalkylethylenediamine as an alkylating reagent under visible light irradiation provides an efficient route to C3-alkylated quinoxalin-2(1H)-ones. rsc.orgrsc.org In this process, the quinoxalin-2(1H)-one itself can act as a photocatalyst. rsc.orgrsc.org Other methods employ phenyliodine(III) dicarboxylates as alkylation reagents in a decarboxylative radical coupling reaction. nih.gov
The introduction of fluorine-containing groups at the C3 position is of particular interest as it can significantly alter the biological and physicochemical properties of the parent molecule. researchgate.net Visible-light-mediated C3-H fluoroalkylation has been achieved using various fluoroalkyl sources, both with and without the use of a photocatalyst. researchgate.net
Furthermore, multi-component reactions have been developed for the direct C-H functionalization of quinoxalin-2(1H)-ones, allowing for the simultaneous introduction of multiple substituents. mdpi.com These reactions offer a high degree of efficiency and atom economy in the synthesis of complex quinoxalinone derivatives. mdpi.com
Table 1: Examples of C3-Position Functionalization Reactions
| Reaction Type | Reagents | Conditions | Product Type |
| C3-Alkylation | N,N,N′, N′-tetraalkylethylenediamine | Visible light, no external photocatalyst | C3-alkylated quinoxalin-2(1H)-ones |
| C3-Alkylation | Phenyliodine(III) dicarboxylates | Visible light | C3-alkylated quinoxalin-2(1H)-ones |
| C3-Fluoroalkylation | Various fluoroalkyl sources | Visible light, with or without photocatalyst | C3-fluoroalkylated quinoxalin-2(1H)-ones |
| Multi-component C-H Functionalization | Alkenes, CF3SO2Na | Visible light, photocatalyst (4CzIPN), air | 3-trifluoroalkylated quinoxalin-2(1H)-ones |
N-Alkylation and N-Acylation Reactions, Including Michael Additions
The nitrogen atoms of the quinoxalinone ring are also key sites for derivatization through N-alkylation and N-acylation reactions. These modifications can influence the solubility, lipophilicity, and biological activity of the resulting compounds.
N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. sapub.org For example, the reaction of 3-substituted styrylquinoxalin-2(1H)-ones with alkyl halides leads to the corresponding 1-alkyl derivatives. sapub.org Similarly, N-acylation can be performed using acylating agents like acyl chlorides or anhydrides. A collection of N-substituted quinolin-2(1H)-ones has been screened against various protozoa, with some showing selective anti-Acanthamoeba activity. nih.gov
Michael addition is a conjugate addition reaction of a nucleophile to an α,β-unsaturated carbonyl compound. youtube.comwikipedia.org In the context of quinoxalinones, this reaction can be utilized for N-functionalization. The Michael addition involves the attack of a nucleophile, such as an enolate, at the β-carbon of an α,β-unsaturated system. youtube.com While direct examples of Michael additions to the nitrogen of 3-(2-oxopropyl)-3H-quinoxalin-2-one are not explicitly detailed in the provided context, the general principles of Michael additions suggest its potential for creating C-N bonds at the quinoxalinone nitrogen if a suitable α,β-unsaturated substrate is employed. Weaker nucleophiles tend to favor the 1,4-addition (Michael addition), while stronger nucleophiles may prefer 1,2-addition to the carbonyl group. youtube.com
Reactions Involving the 2-Oxopropyl Side Chain of this compound
The 2-oxopropyl side chain of this compound offers a versatile handle for further chemical transformations, including reactions at the ketone group and carbon-carbon bond-forming reactions.
Ketone Group Transformations (e.g., Condensations, Reductions)
The ketone functionality of the 2-oxopropyl side chain is reactive towards a variety of reagents. Condensation reactions with aromatic aldehydes, for instance, can be used to introduce styryl moieties. sapub.org The reaction of 3-(2-oxopropyl)-1H-quinoxalin-2-one with aromatic aldehydes leads to the formation of 3-(2-aryl-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-ones. sapub.org
Furthermore, the ketone can undergo condensation with other active methylene (B1212753) compounds. For example, reaction with ethyl cyanoacetate (B8463686) or malononitrile (B47326) can lead to the formation of new C-C bonds and potentially to the synthesis of more complex heterocyclic systems. sapub.org The reaction of 3-(2-oxopropyl)-1H-quinoxalin-2-one with ethyl cyanoacetate and malononitrile has been reported to yield corresponding condensation products. sapub.org
Reduction of the ketone group to a secondary alcohol can also be achieved using standard reducing agents, although specific examples for this compound were not found in the provided search results.
Carbon-Carbon Coupling Reactions at the Oxopropyl Moiety
The oxopropyl side chain can also participate in carbon-carbon coupling reactions. While specific examples directly involving the oxopropyl moiety of this compound are not extensively detailed, the principles of related reactions suggest potential pathways. For instance, visible-light-induced decarboxylative alkylation of quinoxalin-2(1H)-ones at the C3-position has been demonstrated using phenyliodine(III) dicarboxylates as alkylation reagents. nih.gov This type of radical coupling could potentially be adapted for functionalization at the oxopropyl side chain.
Synthesis of Hybrid and Fused Heterocyclic Scaffolds based on Quinoxalinone Derivatization
The derivatization of the quinoxalinone core, including this compound, serves as a powerful strategy for the synthesis of hybrid and fused heterocyclic scaffolds. nih.govmdpi.com These complex molecules often exhibit interesting biological activities. nih.govnih.gov
The synthesis of 1,3,4-oxadiazole-quinoxalines represents a notable example of creating hybrid scaffolds. mdpi.com These compounds can be synthesized from quinoxalinone-esters and have shown cytotoxic activity against various cancer cell lines. mdpi.com
Furthermore, the annulation of quinoxalin-2(1H)-ones can lead to the formation of fused heterocyclic systems. For example, the electrochemical decarboxylation of N-arylglycines can initiate an annulation reaction with quinoxalin-2(1H)-ones to produce tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones. nih.gov Another example is the synthesis of 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones, which have been evaluated as excitatory amino acid antagonists. nih.gov
The versatility of the quinoxalinone scaffold as a building block is also demonstrated in the synthesis of pyridoimidazoquinoxalines and thiazolo[4,5-b]quinoxalines from 2,3-dichloroquinoxaline. nih.gov These fused systems have shown potential as anticancer and antimicrobial agents. nih.gov
Antimicrobial Efficacy of Quinoxalinone Derivatives
The quinoxalinone scaffold is fundamental to many compounds exhibiting potent activity against a broad spectrum of microorganisms, including bacteria, fungi, viruses, and parasites. nih.govresearchgate.net
Antibacterial Activity
Quinoxalinone derivatives have been extensively evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Research has identified several compounds with significant growth-inhibitory activity. For instance, a series of C-2 amine-substituted quinoxaline (B1680401) analogues demonstrated moderate to good antibacterial effects. nih.gov Specifically, compounds designated as 5m–5p in one study showed Minimum Inhibitory Concentrations (MICs) ranging from 4–16 μg/mL against Staphylococcus aureus and 4–32 μg/mL against Escherichia coli. nih.gov
One of the most active compounds, 5p , was identified as a potent broad-spectrum agent. nih.gov Mechanistic studies revealed that it exerts its bactericidal effect by compromising the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and subsequent cell death. nih.gov In another study, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide (B81097) showed high activity, with an MIC value of 7.8 μg/mL against four different Gram-positive bacterial strains. researchgate.netscispace.com
| Compound Name/Reference | Bacterial Strain(s) | Activity (MIC in μg/mL) |
| Compound 5p | S. aureus, B. subtilis, MRSA, E. coli | 4 - 32 |
| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide | Gram-positive strains | 7.8 |
Antifungal Activity
The antifungal properties of quinoxalinone derivatives have been demonstrated against various human and plant pathogenic fungi. rsc.org A novel compound, 3-hydrazinoquinoxaline-2-thiol (B1673409) , was found to be highly effective against multiple clinical isolates of Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis, with its efficacy being comparable or superior to Amphotericin B in some cases. nih.gov
In the context of agricultural applications, certain quinoxalinone derivatives have shown remarkable potency against plant pathogenic fungi. A series of quinoxaline-2-oxyacetate hydrazide derivatives exhibited impressive inhibitory activity. mdpi.com For example, compound 28 from this series displayed an exceptionally low EC50 value of 0.15 μg/mL against Rhizoctonia solani. mdpi.com Another study identified compound 6p , an (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivative, as a highly potent agent against R. solani with an EC50 of 0.16 μg/mL, significantly more potent than the commercial fungicide carbendazim. acs.org
| Compound Name/Reference | Fungal Strain(s) | Activity (EC50 in μg/mL) |
| 3-hydrazinoquinoxaline-2-thiol | Candida species | High efficacy noted |
| Compound 28 (Quinoxaline-2-oxyacetate hydrazide derivative) | Rhizoctonia solani | 0.15 |
| Compound 6p ((E)-6-((2-phenylhydrazono)methyl)quinoxaline) | Rhizoctonia solani | 0.16 |
| Compound 15 (Quinoxaline-2-oxyacetate hydrazide derivative) | Gibberella zeae | 0.87 |
Antiviral Activity
The quinoxaline nucleus is a key structural feature in the development of new antiviral drugs. nih.govnih.gov These derivatives have shown potential against a variety of viruses, including respiratory pathogens and DNA viruses. rsc.orgresearchgate.net For example, a series of novel nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for antiviral activity, with one compound demonstrating a 25% reduction in plaque formation against Herpes simplex virus at a concentration of 20 µg/mL. nih.gov The antiviral potential of quinoxalines is attributed to their ability to interact with various viral targets; for instance, they are considered good candidates for targeting the highly conserved NS1 protein of the influenza virus. nih.gov
Antiparasitic Activity
Quinoxalinone derivatives have emerged as promising candidates for treating parasitic diseases, including those caused by kinetoplastids and blood flukes. usp.brnih.gov A series of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives were evaluated for their in vitro activity against Trypanosoma cruzi and Leishmania mexicana. nih.gov Several of these compounds exhibited superior activity compared to the reference drugs nifurtimox, beznidazole, and amphotericin B. nih.govresearchgate.net In silico studies suggest that these compounds may act by inhibiting trypanothione reductase, a critical enzyme for parasite survival. nih.govresearchgate.net
Furthermore, research on compounds originally developed for schistosomiasis, a disease caused by Schistosoma parasites, revealed potent antimalarial activity. malariaworld.org Analogs of the antimalarial compound MMV007204, which contains a quinoxaline moiety, were tested against Schistosoma mansoni, with three derivatives showing 50% inhibitory concentrations (IC50s) of ≤0.31 µM against the adult stage of the parasite. nih.gov Subsequent investigations found that this chemical series also possesses potent activity against the malaria parasite Plasmodium falciparum, with some compounds displaying IC50 values in the single-digit nanomolar range. malariaworld.org
| Compound Class/Reference | Parasite | Activity |
| Quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives | Trypanosoma cruzi, Leishmania mexicana | Better activity than reference drugs (nifurtimox, amphotericin-B) |
| Dianilinoquinoxaline Analogs | Schistosoma mansoni (adult) | IC50 ≤ 0.31 µM |
| Quinoxaline-based anti-schistosomal compounds | Plasmodium falciparum | IC50 in the single-digit nanomolar range |
Anticancer and Antitumor Properties of Quinoxalinone Derivatives
The quinoxaline scaffold is a privileged structure in the design of anticancer agents, with derivatives showing efficacy through various mechanisms, including the inhibition of kinases, topoisomerases, and cellular proliferation. mdpi.comekb.eg
Inhibition of Cellular Proliferation
Quinoxalinone derivatives have demonstrated significant antiproliferative activity against a diverse range of human cancer cell lines. In a study evaluating four quinoxaline compounds, compounds III and IV were found to have the most potent anti-proliferative effects against prostate cancer (PC-3) cells, with IC50 values of 4.11 µM and 2.11 µM, respectively. tandfonline.comnih.gov The mechanism of action for these compounds involves the inhibition of topoisomerase II and the induction of apoptosis, characterized by cell cycle arrest at the S phase, upregulation of pro-apoptotic proteins like p53 and caspase-3, and downregulation of the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov
Similarly, new 2-oxo-3-phenylquinoxaline derivatives were synthesized and tested against colorectal cancer (HCT-116) cells. nih.gov Among them, compounds 2a and 7j significantly reduced cell viability, with IC50 values of 28.85 µg/mL and 26.75 µg/mL, respectively. Treatment with compound 7j led to observable nuclear disintegration and chromatin fragmentation, confirming apoptosis as the mode of cell death. nih.gov Other studies have explored 3-vinyl-quinoxalin-2(1H)-one derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a validated target in anticancer drug discovery. dovepress.com Several of these compounds showed potent cytotoxicity against cancer cell lines known to express high levels of FGFR1, including H460 (lung), B16-F10 (melanoma), and Hct116 (colon). dovepress.com
| Compound Name/Reference | Cancer Cell Line | Activity (IC50) |
| Compound IV | PC-3 (Prostate) | 2.11 µM |
| Compound III | PC-3 (Prostate) | 4.11 µM |
| Compound 7j (2-oxo-3-phenylquinoxaline derivative) | HCT-116 (Colorectal) | 26.75 µg/mL |
| Compound 2a (2-oxo-3-phenylquinoxaline derivative) | HCT-116 (Colorectal) | 28.85 µg/mL |
| Compound 29 (N-substituted quinoxaline-2-carboxamide) | HepG2 (Liver) | 37.3 µM |
Targeting Key Molecular Pathways
Quinoxalinone derivatives have demonstrated the ability to interfere with fundamental cellular processes by targeting key molecular pathways involved in cell division and proliferation.
Tubulin Polymerization:
A series of novel quinoxaline derivatives have been synthesized and identified as potent inhibitors of tubulin polymerization. nih.gov One particular compound exhibited significant antiproliferative activity with IC50 values ranging from 0.19 to 0.51 μM across three human cancer cell lines. nih.gov This compound disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequently inducing apoptosis. nih.govresearchgate.net Molecular docking studies have confirmed that these derivatives can bind to the colchicine site of tubulin, thereby inhibiting microtubule growth rates. nih.govrsc.org
Topoisomerase I/II:
Certain quinoxalinone derivatives have been identified as dual DNA intercalators and topoisomerase II inhibitors. nih.govbenthamdirect.com Several synthesized compounds exhibited good cytotoxicity against various cancer cell lines, with IC50 values comparable to the well-known anticancer drug doxorubicin. nih.govbenthamdirect.com The inhibitory activity of these compounds against topoisomerase II, coupled with their ability to bind to DNA, suggests a multimodal mechanism for their anticancer effects. nih.govbenthamdirect.comafricaresearchconnects.com For instance, one quinoxaline-based derivative demonstrated potent and selective anticancer activity against prostate cancer cells by inhibiting topoisomerase II, leading to apoptosis. tandfonline.com
Protein Kinases:
Quinoxaline derivatives are recognized as a significant class of protein kinase inhibitors, which are crucial for developing more targeted and safer anticancer therapies. researchgate.net They have been shown to act as ATP-competitive inhibitors of several protein kinases, including Pim-1/2 kinases. ekb.egnih.gov Two lead compounds were identified as potent submicromolar inhibitors of both Pim-1 and Pim-2, and they were also capable of inhibiting the growth of human cell lines with high endogenous levels of these kinases. mdpi.com
Modulation of Receptor Tyrosine Kinases
The dysregulation of receptor tyrosine kinases (RTKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Quinoxalinone derivatives have emerged as promising modulators of several key RTKs.
VEGFR, EGFR, HER2, FGFRs:
Numerous quinoxaline derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, which plays a critical role in tumor angiogenesis. nih.govnih.govresearchgate.net Several synthesized compounds have displayed prominent inhibitory efficiency against VEGFR-2 kinase, with IC50 values in the nanomolar range. nih.gov
In addition to VEGFR, quinoxalinone derivatives have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR). elsevierpure.com Molecular docking studies have identified several derivatives with strong binding affinities to the tyrosine kinase domain of EGFR. elsevierpure.com Some of these compounds have shown significant inhibitory effects on EGFR-expressing cell lines with low hepatotoxicity. elsevierpure.com Furthermore, certain quinoxalinone-containing compounds have demonstrated inhibitory activity against mutant forms of EGFR, suggesting their potential as next-generation EGFR inhibitors. mdpi.com Quinoxalines are also considered ATP-competitive inhibitors of HER2. ekb.eg
Interference with Signaling Pathways
Quinoxalinone derivatives can exert their biological effects by interfering with crucial intracellular signaling pathways that regulate cell growth, survival, and proliferation.
Wnt Signaling Pathway:
A 2,3,6-trisubstituted quinoxaline derivative, GDK-100017, has been identified as an inhibitor of the Wnt/β-catenin signaling pathway. nih.gov This compound was found to reduce β-catenin-T-cell factor/lymphoid enhancer factor (TCF/LEF)-dependent transcriptional activity and inhibit cell proliferation in a dose-dependent manner. nih.gov GDK-100017 down-regulated the expression of Wnt/β-catenin pathway target genes, leading to cell cycle arrest in the G1 phase. nih.gov Earlier screening of small heterocyclic molecules had also identified several 2,3,6-trisubstituted quinoxaline derivatives that could inhibit the Wnt/β-catenin signal pathway. nih.gov
PI3K Signaling Pathway:
The phosphatidylinositol-3-kinase (PI3K) pathway is a critical intracellular signaling pathway that is frequently mutated or amplified in a wide variety of cancers. researchgate.net Quinoxaline derivatives have emerged as potent dual inhibitors of PI3K and the mammalian target of rapamycin (mTOR), both of which are key components of this pathway. researchgate.netrjptonline.org Compounds like PX-866 and PKI587 have shown strong inhibitory activity against both PI3K and mTOR, making them promising candidates for cancer therapy. researchgate.netrjptonline.org These dual inhibitors function by blocking the signaling of these two important factors, thereby inhibiting cell growth and cancer progression. researchgate.netrjptonline.org
Selective Cytotoxicity against Hypoxic Solid Tumor Cells
The presence of hypoxic (low oxygen) cells in solid tumors is a significant contributor to resistance to conventional cancer therapies. nih.gov Quinoxaline 1,4-di-N-oxide derivatives have been investigated as bioreductive agents that are selectively toxic to hypoxic cells. nih.govnih.gov These compounds are activated under hypoxic conditions to form active species that are cytotoxic. nih.gov
One such derivative, 7-cloro-3-[[(N,N-dimethylamino)propy]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide hydrocloride (Q-85 HCl), has shown to be more toxic in hypoxic conditions compared to well-oxygenated conditions in several human tumor cell lines. nih.gov The hypoxia cytotoxicity ratio (HCR), which is the ratio of equitoxic concentrations of the drug under aerobic versus anoxic conditions, was found to be as high as 155 in CaCo-2 cells for Q-85 HCl. nih.gov Another study evaluated the hypoxia-selective toxicity of four differently substituted quinoxaline 1,4-dioxides and found them to be 50- to 100-fold more cytotoxic to human colon cancer cells under hypoxia compared to oxia. nih.gov The most potent of these, a 2-benzoyl-3-phenyl-6,7-dichloro derivative of QdNO (DCQ), was effective at a 1 µM dose with an HCR of 100. nih.gov
Anti-Inflammatory Effects of Quinoxalinone Derivatives
Quinoxaline and its derivatives have demonstrated significant anti-inflammatory properties. unav.edunih.govresearchgate.net Their mechanism of action is attributed to the inhibition of several inflammatory modulators, including cyclooxygenase (COX), cytokines, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p38 mitogen-activated protein kinase (p38 MAPK). nih.gov
Several studies have reported the synthesis and evaluation of novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives for their anti-inflammatory and antioxidant activities. unav.edunih.govresearchgate.net Some of these compounds exhibited promising in vitro inhibition of soybean lipoxygenase (LOX) and significant in vivo anti-inflammatory effects in the carrageenan-induced edema model. unav.edunih.gov One compound, in particular, showed an in vivo anti-inflammatory effect (41%) comparable to that of the standard drug indomethacin (B1671933) (47%). unav.edunih.gov
Antidiabetic Applications and Aldose Reductase Inhibition
Quinoxaline derivatives have shown potential as antidiabetic agents, with a particular focus on the inhibition of aldose reductase. nih.govnih.govacs.orgresearchgate.netresearchgate.net Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications.
A novel and efficient synthesis of quinoxalinone derivatives has led to a new class of potent and selective aldose reductase inhibitors. nih.gov Many of these inhibitors, characterized by an N1-acetic acid head group and a substituted C3-phenoxy side chain, displayed IC50 values in the nanomolar range (11.4 to 74.8 nM). nih.gov Another study on a non-acid series of nitroquinoxalinone derivatives also identified potent aldose reductase inhibitors, with the most active compound exhibiting an IC50 value of 1.54 μM. nih.gov Furthermore, some quinoxalinone-based derivatives have been designed to be multifunctional, combining potent aldose reductase inhibition with antioxidant activity. acs.org
Beyond aldose reductase inhibition, quinoxaline derivatives have been investigated as dipeptidyl peptidase-IV (DPP-4) inhibitors for their hypoglycemic effects. nih.govrsc.org Some newly synthesized derivatives have shown promising selective DPP-4 inhibitory activity and in vivo hypoglycemic effects. rsc.org Other studies have designed and synthesized new series of quinoxalinone derivatives that exhibit hypoglycemic effects comparable to the positive control, pioglitazone, potentially by alleviating cellular oxidative stress and modulating glucose transporter proteins. frontiersin.org
Potential as Agrochemicals: Herbicidal, Fungicidal, and Insecticidal Activities
Quinoxalinone derivatives have emerged as a significant class of heterocyclic compounds in the field of agrochemicals due to their broad spectrum of biological activities. acs.orgresearchgate.net Research has demonstrated their potential as herbicides, fungicides, and insecticides, offering promising avenues for the development of new crop protection agents. acs.orgnih.gov The versatile chemical nature of the quinoxalinone scaffold allows for modifications that can enhance their efficacy and selectivity against various agricultural pests. researchgate.net
Herbicidal Activity
Certain quinoxalinone derivatives have been identified as potent herbicides. acs.orgnih.gov Studies have shown that these compounds can effectively inhibit weed growth. For instance, in a series of synthesized quinoxaline derivatives, 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile (compound 3f ) and 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one (compound 3g ) were found to be the most active herbicides. acs.orgnih.gov
The mode of action for some of these herbicidal quinoxalinones has been investigated. It was determined that compound 3f acts as a protoporphyrinogen (B1215707) oxidase (PPO)-inhibiting herbicide. acs.orgresearchgate.netnih.gov PPO inhibitors disrupt the chlorophyll and heme biosynthesis pathways in plants, leading to the accumulation of protoporphyrinogen IX, which in the presence of light, causes rapid cell membrane disruption and plant death.
Table 1: Herbicidal Activity of Selected Quinoxalinone Derivatives
| Compound Name | Structure | Target Weeds | Activity Level | Mode of Action |
|---|---|---|---|---|
| 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile (3f ) | Not Specified | High | Protoporphyrinogen oxidase (PPO) inhibitor |
Fungicidal Activity
The quinoxalinone core is also a key feature in compounds exhibiting significant fungicidal properties. acs.orgdoaj.org The broad-spectrum fungicidal activity of these derivatives makes them potential candidates for controlling various plant pathogenic fungi. acs.orgnih.gov
Notably, compound 3f , in addition to its herbicidal properties, demonstrated broad-spectrum fungicidal activity against the plant pathogen Colletotrichum species, which is responsible for anthracnose diseases in a wide range of crops. acs.orgresearchgate.netnih.gov Another study highlighted that a series of novel quinoxalinone-1,2,3-triazole derivatives showed promising antifungal activity against phytopathogenic fungi. doaj.org For instance, compound 6a-1 was particularly effective against Colletotrichum gloeosporioides with an EC50 value of 1.17 μg/mL. doaj.org
Research into quinoxalinylhydrazide derivatives also revealed remarkable inhibitory activities against several plant pathogenic fungi, including Botrytis cinerea, Altemaria solani, and Rhizoctonia solani. mdpi.com
Table 2: Fungicidal Activity of Selected Quinoxalinone Derivatives
| Compound Name | Structure | Target Fungi | EC50 (μg/mL) |
|---|---|---|---|
| 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile (3f ) | Colletotrichum species | Not Specified | |
| Quinoxalinone-1,2,3-triazole derivative (6a-1 ) | Colletotrichum gloeosporioides | 1.17 | |
| Quinoxalinone-1,2,3-triazole derivative (6c-1 ) | Colletotrichum fragariae | 5.56 |
Insecticidal Activity
Several studies have explored the insecticidal potential of quinoxalinone derivatives, revealing their effectiveness against specific insect pests. acs.orgrsc.orgrsc.org This activity further broadens the scope of their application in agriculture.
A study on novel thiazole-fused quinoxalines demonstrated significant insecticidal activity against the cotton leafworm, Spodoptera litura. rsc.orgrsc.org Among the tested compounds, a thiazolo[4,5-b]quinoxalin-2(3H)-one derivative (compound 3 ) exhibited the highest mortality rates against both 2nd and 4th instar larvae of S. litura. rsc.orgrsc.org The LC50 values for this compound after 5 days of treatment were 141.02 mg L−1 for the 2nd instar and 366.73 mg L−1 for the 4th instar larvae. rsc.org
Table 3: Insecticidal Activity of a Selected Thiazole-Fused Quinoxalinone Derivative
| Compound Name | Structure | Target Insect | Larval Instar | LC50 (mg L−1) |
|---|---|---|---|---|
| Thiazolo[4,5-b]quinoxalin-2(3H)-one derivative (3 ) | Spodoptera litura (Cotton Leafworm) | 2nd | 141.02 |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile |
| 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one |
| Quinoxalinone-1,2,3-triazole derivative |
Structure Activity Relationship Sar Studies for Quinoxalinone Derivatives
Influence of Functional Groups on Biological Potency and Selectivity
The biological activity of quinoxalinone derivatives is profoundly influenced by the nature and position of various functional groups attached to the core scaffold. researchgate.net These substitutions can alter the molecule's electronic properties, steric profile, and hydrogen bonding capacity, which in turn affects interactions with biological targets.
The introduction of aryl groups and the nature of their substituents are pivotal in determining the biological activity of quinoxalinone compounds. The electronic properties of these substituents, whether electron-donating (EDG) or electron-withdrawing (EWG), can significantly modulate the efficacy.
For instance, in studies of quinoxalinone Schiff bases as inhibitors of lactate (B86563) dehydrogenase A (LDHA), the presence of strong electron-withdrawing groups on the tethered aryl ring was shown to enhance inhibitory activity. nih.gov Derivatives with a p-COOH group (an EWG) or an m-NO2 group (a strong EWG) displayed high inhibition efficiencies of 84.95% and 64.20%, respectively. nih.gov Conversely, for certain anticancer quinoxalines, the replacement of an electron-releasing -OCH3 group with an electron-withdrawing Cl group led to a decrease in activity. mdpi.com This highlights that the optimal electronic nature of the substituent is often target-dependent.
In a different context, studies on arylcyclopropylamines showed that electron-donating substituents like -CH3 increased the potency of tyramine (B21549) oxidase inhibition, whereas electron-withdrawing groups decreased it. nih.gov The introduction of electron-withdrawing cyanide (-CN) groups into the quinoxaline (B1680401) core has also been used to lower the LUMO energy levels, enhancing electron injection and transport properties for materials science applications, a principle that also governs molecular interactions in biological systems. beilstein-journals.org
Table 1: Effect of Aryl Substituents on Biological Activity
| Compound Class | Substituent Type | Effect on Activity | Target/Activity | Reference |
| Quinoxalinone Schiff Bases | Strong EWG (-COOH, -NO2) | Increased Potency | LDHA Inhibition | nih.gov |
| Anticancer Quinoxalines | EWG (-Cl) vs. EDG (-OCH3) | Decreased Potency | Anticancer | mdpi.com |
| Thieno[2,3-b]pyridines | Strong EWG (-CN) | Increased Potency | FOXM1 Inhibition | mdpi.com |
| Thieno[2,3-b]pyridines | EDG (-CH3) | Inactive | FOXM1 Inhibition | mdpi.com |
| Arylcyclopropylamines | EDG (-CH3) | Increased Potency | Tyramine Oxidase Inhibition | nih.gov |
Linkers and appended heterocyclic rings play a crucial role in orienting the molecule within a biological target and providing additional interaction points.
The azomethine linker (-N=CH-), also known as a Schiff base, has been shown to be a useful linker between the quinoxalinone core and an aromatic side group. nih.gov This linker can enhance the flexibility of the molecule and is often involved in crucial hydrogen bonding with amino acid residues like Arg120 in enzyme active sites. nih.gov The effect of the azomethine linker can sometimes be outweighed by other features; for example, the amidic-carbonyl group of the quinoxalinone core was found to be more influential than the azomethine linker in certain contexts. nih.gov
Incorporating other nitrogen heterocycles, such as triazole or imidazole (B134444) rings, can also significantly enhance biological activity. mdpi.comresearchgate.net For example, designing quinoxaline derivatives with a triazole ring was found to be a successful strategy for developing anticancer agents. mdpi.com Similarly, new quinoxaline derivatives with a substituted imidazole moiety showed potent activity against melanoma cells. mdpi.com These appended heterocycles can introduce new hydrogen bond donors and acceptors, or engage in pi-pi stacking interactions, thereby strengthening the binding to the target protein. Thiazole, another nitrogen-containing heterocycle, is also a key scaffold in many medicinally important compounds, suggesting its potential utility in quinoxalinone derivatives. researchgate.net
Modifications at the nitrogen atom of the quinoxalinone ring, particularly N-1 substitution, and the introduction of side chains at various positions are critical for tuning the pharmacological profile. The compound of interest, 3-(2-oxopropyl)-3H-quinoxalin-2-one, features a key side chain that dictates its interactions.
SAR studies on anticancer quinoxalines have shown that an N-linker at the C-3 position can increase activity. mdpi.com The nature of the side chain itself is also vital. For example, the presence of a CN group on an aliphatic chain attached to the quinoxalinone nitrogen is considered essential for a particular compound's anticancer activity. mdpi.com In other derivatives, substitutions at the N-1 position with groups like a 3-(dimethylamino)propyl chain or a simple butyl group are known to influence the compound's properties and biological activity. ontosight.aiontosight.ai
The 2-oxopropyl side chain in this compound introduces a ketone functional group, which can act as a hydrogen bond acceptor. The length and flexibility of this propyl chain allow it to adopt various conformations to fit into a binding pocket. The reactivity of such quinoxalin-2(1H)-ones can be influenced by the substituent on the nitrogen; N-free protected quinoxalin-2(1H)-ones have been shown to be suitable substrates in certain coupling reactions. researchgate.net
Conformational Aspects and Their Correlation with Biological Activity
Molecular docking studies have provided insights into the bioactive conformations of quinoxalinone derivatives. For instance, a derivative containing an azomethine linker was observed to adopt a linear shape inside the cavity of the COX-2 enzyme, despite the quinazolinone ring and the vicinal aromatic ring being perpendicular to each other, a conformation enabled by the flexible linker. nih.gov In another case, a different molecule adopted a "J" shape inside the active site of metallo-β-lactamase. nih.gov These findings underscore that the molecule's ability to adopt a specific, low-energy conformation within the binding site is key to its activity.
The planarity of the heterocyclic system can also be important. The introduction of specific functional groups can form noncovalent bonds that improve the coplanarity of the molecular backbone, which in turn can enhance activity by improving molecular packing and charge transport. beilstein-journals.org Studies on other aromatic systems have shown that substituents can create a significant barrier to rotation, favoring specific conformations that may be more biologically active. researchgate.net
Identification of Pharmacophoric Features for Targeted Development
A pharmacophore model outlines the essential structural features required for a molecule to exert a specific biological activity. For quinoxalinone derivatives, several key pharmacophoric features have been identified.
For anticonvulsant activity via AMPA receptor antagonism, a common pharmacophore has been proposed. The basic quinoxaline backbone serves as a key scaffold for interaction. researchgate.net The binding pocket for these antagonists is constituted by residues such as Glu-13, Tyr-16, Tyr-61, Pro-89, Leu-90, and Arg-96. researchgate.net The pharmacophore includes hydrogen bond donors and acceptors, aromatic regions for pi-stacking, and hydrophobic groups that interact with specific pockets in the receptor.
The malleability of the quinoxaline structure allows for the fine-tuning of these pharmacophoric elements to optimize interactions with various targets. nih.gov General features often include:
A heterocyclic core (the quinoxalinone ring) that acts as a central scaffold.
Hydrogen bond acceptors, such as the carbonyl oxygen at the C-2 position. nih.gov
Hydrogen bond donors, which can be an N-H group or part of a substituent.
An aromatic ring system for hydrophobic and pi-stacking interactions.
Specifically positioned substituents that can occupy distinct sub-pockets of the target's binding site.
By identifying these key features, researchers can design and synthesize new quinoxalinone derivatives with enhanced potency and selectivity for specific therapeutic targets. researchgate.netresearchgate.net
Computational and Theoretical Investigations of 3 2 Oxopropyl 3h Quinoxalin 2 One and Its Analogs
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to forecast the binding mode and affinity of small molecules to the active sites of biological targets.
The quinoxaline (B1680401) scaffold has been identified as a promising framework for developing inhibitors of various protein kinases, particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis in cancer. ekb.eg Molecular docking studies have been extensively performed to predict the binding affinities of quinoxaline derivatives to the ATP-binding site of VEGFR-2. These studies are crucial for prioritizing compounds for synthesis and biological testing.
The binding affinity is often expressed as a docking score (in kcal/mol) or correlated with experimentally determined inhibitory concentrations (IC₅₀). For instance, docking studies on a series of quinoxaline-based compounds targeting VEGFR-2 revealed binding affinity values ranging from -11.93 to -17.11 kcal/mol, indicating strong potential interactions with the receptor's active site. ekb.eg Other research has shown that novel quinoxaline derivatives can exhibit potent VEGFR-2 inhibition, with IC₅₀ values in the nanomolar to low micromolar range. rsc.orgnih.govrsc.orgresearchgate.net For example, a particularly active 3-methylquinoxaline derivative, compound 17b , was identified as a potent VEGFR-2 inhibitor with an IC₅₀ of 2.7 nM. rsc.org Another study highlighted compound 11g as the most active member against VEGFR-2 with an IC₅₀ value of 0.75 μM, which was more potent than the reference drug sorafenib (B1663141) (IC₅₀ = 1.29 μM). rsc.org
Table 1: Predicted Binding Affinities and In Vitro Inhibitory Activity of Selected Quinoxaline Analogs against VEGFR-2
| Compound | Binding Affinity (kcal/mol) | VEGFR-2 IC₅₀ | Reference |
| Quinoxaline Derivative I | -12.13 | Not Reported | ekb.eg |
| Quinoxaline Derivative II | -11.93 | Not Reported | ekb.eg |
| Quinoxaline Derivative III | -15.63 | Not Reported | ekb.eg |
| Quinoxaline Derivative IV | -17.11 | Not Reported | ekb.eg |
| Compound 11g | Not Reported | 0.75 μM | rsc.org |
| Compound 11e | Not Reported | 1.01 μM | rsc.org |
| Compound 11c | Not Reported | 1.36 μM | rsc.org |
| Compound 7f | Not Reported | 1.2 times more active than Sorafenib | nih.gov |
| Compound 17b | Not Reported | 2.7 nM | rsc.org |
| Compound 14a | Not Reported | 3.2 nM | researchgate.net |
| Sorafenib (Reference) | Not Reported | 1.29 μM / 3.12 nM | rsc.orgresearchgate.net |
This table is for illustrative purposes and combines data from multiple studies. Direct comparison of binding scores between different studies may not be appropriate due to variations in docking software and protocols.
Beyond predicting affinity, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. For quinoxalin-2-one derivatives targeting VEGFR-2, these studies consistently reveal a common binding pattern within the kinase's ATP-binding pocket. researchgate.netnih.gov
Key interactions typically include:
Hydrogen Bonding: The quinoxalin-2-one core is crucial for forming hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Cys919. The N-H and carbonyl oxygen of the quinoxalinone ring often act as hydrogen bond donors and acceptors, respectively. rsc.orgresearchgate.net
Hydrophobic Interactions: The bicyclic quinoxaline ring and its substituents fit into a hydrophobic pocket, engaging in van der Waals and hydrophobic interactions with residues like Val848, Ala866, Val899, and Leu1035. rsc.orgresearchgate.net
DFG Motif Interaction: Many potent Type-II inhibitors, including certain quinoxaline derivatives, interact with the DFG (Asp-Phe-Gly) motif. They often form hydrogen bonds with the backbone amide of Asp1046 and the side chain of Glu885, stabilizing the inactive "DFG-out" conformation of the kinase. researchgate.net
These detailed interaction maps are vital for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance binding potency and selectivity. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. These methods are used to calculate molecular geometries, electronic charge distributions, and orbital energies, which are fundamental to a molecule's reactivity and interactions. iiste.orgresearchgate.netyoutube.com
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and chemical reactivity. rsc.orgresearchgate.net
For quinoxaline derivatives, DFT studies have been used to calculate these parameters. researchgate.netresearchgate.netresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, which can correlate with its biological activity. rsc.org These calculations help in understanding the electronic aspects of how these molecules interact with their biological targets and can be used to predict the effects of different substituents on the quinoxaline core. researchgate.net
Table 2: Illustrative Quantum Chemical Parameters for a Quinoxaline Derivative (Calculated via DFT)
| Parameter | Description | Typical Calculated Value (Arbitrary Units) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| ΔE (Energy Gap) | ELUMO - EHOMO | 4.7 eV |
| Dipole Moment (μ) | Measure of charge polarity | 3.5 Debye |
| Electronegativity (χ) | Tendency to attract electrons | 4.15 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 eV |
Note: The values in this table are representative and will vary significantly depending on the specific quinoxaline analog and the computational method used.
DFT calculations are also powerful tools for investigating chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products, thereby elucidating the reaction mechanism. iiste.orgrug.nl For example, DFT has been used to propose a mechanism for the photocatalytic synthesis of 2-methylquinoxaline (B147225) 1,4-dioxide. iiste.org The calculations helped to explain the stability of the resulting compound and the role of the photocatalyst by analyzing the HOMO-LUMO energy differences between reactants and intermediates. iiste.org While specific studies on the reaction mechanisms involving 3-(2-oxopropyl)-3H-quinoxalin-2-one are not widely reported, these methods offer a viable pathway to understand its synthesis and potential metabolic transformations.
Advanced In Silico Bioactivity Predictions and Virtual Screening
In addition to targeted docking, a range of other in silico methods are employed to predict the broader biological and pharmacokinetic profiles of quinoxaline derivatives.
In Silico ADMET Profiling: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for a drug candidate's success. Computational models are used to predict properties like oral bioavailability, blood-brain barrier permeability, potential for hepatotoxicity, and adherence to drug-likeness rules such as Lipinski's Rule of Five. rsc.orgnih.govnih.gov For many synthesized quinoxaline derivatives, in silico ADMET studies have predicted favorable drug-like properties, encouraging their further development. rsc.orgrsc.orgnih.gov
Virtual Screening: This computational technique involves the high-throughput screening of large libraries of virtual compounds against a specific biological target. unizar.es For scaffolds like quinoxalinone, pharmacophore-based or docking-based virtual screening can rapidly identify novel potential inhibitors from vast chemical databases. nih.govnih.gov This approach accelerates the discovery of new lead compounds by focusing experimental efforts on molecules with the highest probability of being active. unizar.es For example, virtual screening of quinazolinone derivatives, a related class of compounds, successfully identified molecules with high binding affinity for the COX-2 enzyme. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Sampling and Stability Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules. For this compound and its analogs, MD simulations provide critical insights into their conformational landscapes and structural stability, which are fundamental to understanding their chemical reactivity and biological activity. By simulating the atomic motions over time, researchers can explore the accessible conformations, the stability of these conformations, and the dynamic interactions within the molecule and with its environment.
In a typical MD simulation of a quinoxalinone derivative, the molecule is placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion for every atom, the trajectory of the molecule is propagated over time, typically on the nanosecond to microsecond timescale.
Conformational Sampling:
The flexible side chain at the 3-position of the quinoxalinone core, such as the 2-oxopropyl group, can adopt various conformations. MD simulations allow for the exploration of the potential energy surface associated with the rotation of the single bonds in this side chain. This conformational sampling is crucial for identifying the low-energy, and therefore most probable, conformations of the molecule in solution. The analysis of dihedral angles over the simulation time helps in understanding the rotational preferences and the barriers between different conformational states.
Stability Analysis:
The stability of the quinoxalinone scaffold and its derivatives can be assessed by monitoring several parameters during the MD simulation. The Root Mean Square Deviation (RMSD) of the atomic positions from a reference structure (e.g., the initial energy-minimized structure) is a key indicator of structural stability. A plateau in the RMSD plot over time suggests that the molecule has reached a stable conformational state. For instance, in simulations of quinoxalinone analogs complexed with biological targets, stable RMSD values for the ligand indicate a stable binding mode. Studies on various quinoxaline derivatives have shown that ligand-protein complexes can reach equilibrium within nanoseconds, with RMSD values fluctuating around a stable average. rsc.orgnih.gov
Another important parameter is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of each atom around its average position. High RMSF values for specific regions of the molecule, such as the side chain, indicate greater flexibility.
The following table illustrates the kind of data that can be obtained from MD simulations of quinoxalinone analogs, providing insights into their dynamic stability. While specific data for this compound is not publicly available, the table represents typical values observed for structurally related quinoxalinone derivatives in complex with proteins.
| Simulation Parameter | Value Range for Analogous Compounds | Significance |
| Simulation Time | 100 - 350 ns | Duration required to observe conformational stability. |
| Average RMSD (Backbone) | < 3 Å | Indicates the stability of the protein-ligand complex. nih.gov |
| Ligand RMSD Stabilization | After ~40-65 ns | Time taken for the ligand to find a stable conformation in the binding site. rsc.orgnih.gov |
| RMSF of Flexible Side Chains | High fluctuation | Highlights the dynamic nature of the substituent groups. |
This table presents representative data from molecular dynamics simulations of quinoxalinone analogs to illustrate the typical outputs of such studies.
By analyzing the trajectories from MD simulations, researchers can construct a detailed picture of the conformational dynamics and stability of this compound and its analogs. This information is invaluable for rationalizing structure-activity relationships and for the design of new derivatives with desired properties.
Conclusion and Future Research Perspectives
Summary of Current Understanding and Key Findings for 3-(2-oxopropyl)-3H-quinoxalin-2-one and Its Class
Quinoxalin-2-ones are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. mdpi.comnih.gov These structures are recognized as privileged scaffolds due to their presence in numerous biologically active compounds and natural products. chim.itresearchgate.net The core of their activity often lies in the diverse functionalities that can be introduced at various positions, particularly at the C3 position of the quinoxalin-2-one ring. chim.it
While specific research on This compound is not extensively documented in publicly available literature, the broader class of 3-substituted quinoxalin-2-ones has been the subject of intensive investigation. Key findings for this class of compounds reveal a wide spectrum of biological activities, including but not limited to:
Anticancer Properties: Many quinoxaline (B1680401) derivatives have been shown to target various mechanisms in cancer progression, such as inhibiting receptor tyrosine kinases (e.g., VEGFR, EGFR), tubulin polymerization, and topoisomerase II. nih.govnih.gov Some derivatives have demonstrated potent cytotoxicity against various cancer cell lines. nih.govresearchgate.net
Antimicrobial Activity: Certain quinoxalin-2-one derivatives exhibit activity against bacteria and Candida species. nih.gov
Enzyme Inhibition: Derivatives of this class have been identified as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications, and histone deacetylases (HDACs), a target in cancer therapy. nih.govnih.gov
Neurological Activity: Some quinoxaline compounds have been investigated for their potential as anxiolytic agents. nih.gov
The 2-oxopropyl substituent at the N3 position introduces a reactive ketone functional group, which could potentially serve as a handle for further chemical modifications or interact with biological targets. The current understanding is largely based on the extrapolation of data from analogous 3-substituted quinoxalin-2-ones.
Table 1: Representative Biological Activities of Quinoxalin-2-one Derivatives
| Derivative Type | Biological Activity | Reference |
|---|---|---|
| 3-Alkyl/Aryl substituted | Anticancer, Antimicrobial | nih.govnih.gov |
| C3-functionalized | Aldose Reductase Inhibition | nih.gov |
| Various derivatives | Anxiolytic | nih.gov |
| Various derivatives | Histone Deacetylase (HDAC) Inhibition | nih.gov |
Unexplored Avenues in Synthetic Chemistry and Derivatization Relevant to the Compound
The synthesis of the quinoxalin-2-one core is well-established, often involving the condensation of o-phenylenediamines with α-keto acids or their derivatives. chim.itsapub.org However, the introduction of the 2-oxopropyl side chain at the N3 position presents specific synthetic challenges and opportunities.
Unexplored Synthetic Routes:
Direct C-H Functionalization: While direct C-H functionalization at the C3 position is a prominent strategy for diversifying quinoxalin-2-ones, the specific introduction of a 2-oxopropyl group via this method remains an area for exploration. chim.itmdpi.com Recent advances in photoredox catalysis and metal-free C-H activation could be adapted for this purpose. rsc.orgresearchgate.net
Multi-component Reactions: The development of novel multi-component reactions that could assemble the this compound scaffold in a single step from simple precursors would be a highly efficient and atom-economical approach. mdpi.com
Derivatization Strategies:
The presence of the ketone group in the 2-oxopropyl side chain of This compound offers a rich platform for derivatization that remains largely untapped.
Modification of the Ketone: The ketone can be a versatile handle for a variety of chemical transformations, including:
Reductive amination to introduce new amine-containing side chains, potentially modulating solubility and biological activity.
Wittig-type reactions to form carbon-carbon double bonds, allowing for the extension of the side chain.
Aldol condensations to create more complex molecular architectures.
Functionalization of the Benzo Ring: The benzene (B151609) ring of the quinoxalinone core can be further substituted with various groups (e.g., halogens, nitro groups, alkyl groups) to modulate the electronic properties and steric profile of the molecule, which can significantly impact its biological activity. nih.gov
Table 2: Potential Derivatization Reactions for this compound
| Reaction Type | Functional Group Targeted | Potential Outcome |
|---|---|---|
| Reductive Amination | Ketone on side chain | Introduction of diverse amine functionalities |
| Wittig Reaction | Ketone on side chain | Carbon-carbon double bond formation |
| Aldol Condensation | Ketone on side chain | Formation of β-hydroxy ketones |
| Electrophilic Aromatic Substitution | Benzo ring | Introduction of electron-donating/withdrawing groups |
Promising Directions for Further Biological and Pharmacological Investigations
Given the diverse biological activities of the quinoxalin-2-one class, This compound and its future derivatives represent a promising area for pharmacological research.
Screening for Anticancer Activity: A primary focus should be the evaluation of its cytotoxic effects against a panel of human cancer cell lines. Mechanistic studies could then elucidate its mode of action, investigating potential targets such as protein kinases or DNA-interacting pathways. nih.govnih.gov
Antimicrobial and Antiviral Evaluation: The compound should be screened for its efficacy against a broad range of pathogenic bacteria, fungi, and viruses, including drug-resistant strains. nih.govnih.gov
Neurological and Metabolic Disorders: Based on the activities of related compounds, investigating its potential as an anxiolytic agent or as an inhibitor of enzymes like aldose reductase could yield valuable insights. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: A systematic derivatization of the parent compound and subsequent biological evaluation is crucial to establish clear SAR. This will guide the design of more potent and selective analogues.
Importance of Integrated Computational and Experimental Approaches in Future Research and Rational Drug Design
The integration of computational and experimental methods is paramount for accelerating the discovery and development of new drugs based on the This compound scaffold. sysrevpharm.orguniversiteitleiden.nl
In Silico Screening and Molecular Docking: Computational tools can be employed to predict the binding affinity of the compound and its derivatives to various biological targets. nih.govresearchgate.net This can help in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. springernature.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent molecules.
De Novo Drug Design: Advanced computational algorithms can be used to design novel molecules from scratch that are predicted to have high affinity for a specific biological target. universiteitleiden.nlresearchgate.net
By combining the predictive power of computational chemistry with the empirical validation of experimental biology, researchers can navigate the vast chemical space more efficiently and rationally design the next generation of drugs based on the This compound framework.
Q & A
Q. What are the optimized synthetic routes for 3-(2-oxopropyl)-3H-quinoxalin-2-one, and how can intermediates be characterized?
The compound can be synthesized via multi-step reactions starting from oxirane carboxamides. For example, intermediates like 5-(α-bromo-2-nitrobenzyl)-2,2-dimethyl-1,3-oxazolidin-4-ones are formed using HBr and acetone, followed by K₂CO₃-mediated cyclization in MeOH . Characterization typically involves NMR, mass spectrometry, and X-ray crystallography to confirm structural integrity, as demonstrated in quinoxaline derivative studies .
Q. How does hydrolysis of 3-oxazolidinones influence the formation of quinoxalin-2-one derivatives?
Under acidic conditions (e.g., HCl), 3-oxazolidinones hydrolyze to 3-arylpyruvic acids, which react with 1,2-diaminobenzenes to form quinoxalinones. This step requires careful pH control and temperature monitoring to avoid side reactions, as observed in the synthesis of 4b and 4d derivatives .
Q. What analytical techniques are critical for purity assessment of this compound?
High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-mass spectrometry (LC-MS) are essential. Impurity profiling should align with pharmacopeial standards, such as those described for related compounds like Quinapril Hydrochloride, which mandate identification of desfluoro and ethylenediamine analogs .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) affect cyclization efficiency in quinoxaline synthesis?
Cyclization of 3-benzoylquinoxalin-2(1H)-one into pyrano[2,3-b]quinoxaline derivatives requires acetic anhydride and pyridine as catalysts. Solvent polarity and temperature (e.g., reflux in dioxane) significantly impact reaction yields and regioselectivity, as shown in Kostanecki-Robinson reactions .
Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with biological targets like enzymes or receptors. For example, analogs of Halofuginone, a structurally related quinazolinone, were evaluated for antiparasitic activity using binding affinity calculations against Plasmodium falciparum targets .
Q. How can structural modifications enhance the antitumoral or antimicrobial properties of this compound?
Substituent engineering at the 3-position (e.g., introducing phenyl or allyl groups) has been shown to modulate bioactivity. For instance, 1-allyl-3-phenylquinoxalin-2(1H)-one exhibited enhanced antitumoral activity in vitro, validated via MTT assays on cancer cell lines .
Q. What mechanistic insights explain the tautomeric behavior of intermediates during synthesis?
Tautomerism in intermediates like 3-arylpyruvic acids arises from keto-enol equilibria, influenced by solvent polarity and pH. Nuclear Overhauser Effect (NOE) NMR experiments and density functional theory (DFT) calculations can resolve dominant tautomeric forms, as observed in Hinsberg-Körner reaction studies .
Data Contradictions and Resolution
Q. How can discrepancies in reported biological activities of quinoxaline derivatives be resolved?
Variations in bioactivity data (e.g., IC₅₀ values) may stem from differences in assay protocols (e.g., cell line specificity, incubation time). Standardization using reference compounds (e.g., USP-grade Quinapril) and cross-validation via orthogonal assays (e.g., fluorescence-based vs. colorimetric) are recommended .
Q. Why do synthetic yields vary across studies for similar quinoxalin-2-one derivatives?
Yield inconsistencies often relate to reagent purity, catalyst loading, or reaction scale. For example, the use of calcined K₂CO₃ versus untreated K₂CO₃ in uracil alkylation reactions improved yields by 15–20% due to reduced moisture interference .
Methodological Best Practices
Q. What strategies mitigate nitro group reduction side reactions during synthesis?
Controlled reduction using Na₂S₂O₃ in dioxane-water mixtures selectively reduces nitro groups to amines while preserving other functional groups, as demonstrated in the synthesis of heterocyclic systems .
Q. How should researchers handle hygroscopic intermediates in quinoxaline synthesis?
Use anhydrous solvents (e.g., MeOH stored over molecular sieves) and inert atmospheres (N₂/Ar) during steps involving moisture-sensitive intermediates like α-bromo nitrobenzyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
